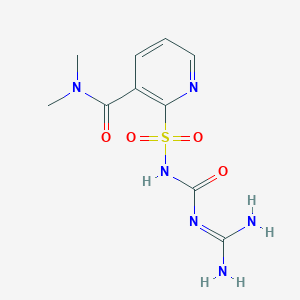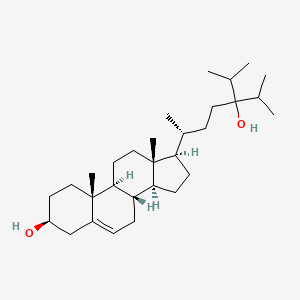
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol is a naturally occurring sterol compound. It is a derivative of stigmastane, a type of phytosterol, which is found in various plant sources. This compound is known for its potential biological activities and is studied for its applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol typically involves multiple steps. One common method starts with the extraction of stigmasterol from plant sources. The stigmasterol is then subjected to a series of chemical reactions, including hydrogenation, oxidation, and reduction, to introduce the necessary functional groups and achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves the large-scale extraction of stigmasterol from plant oils, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield various hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol involves its interaction with cell membranes and various enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. The compound’s molecular targets include sterol regulatory element-binding proteins (SREBPs) and nuclear receptors, which play crucial roles in lipid metabolism and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmasterol: A precursor to (3beta)-28-Methyl-stigmast-5-ene-3,24-diol, known for its cholesterol-lowering effects.
Beta-Sitosterol: Another phytosterol with similar biological activities, commonly found in plant oils.
Campesterol: A phytosterol with structural similarities, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its dual hydroxyl groups at positions 3 and 24 make it a valuable compound for studying sterol metabolism and its effects on cellular functions.
Eigenschaften
Molekularformel |
C30H52O2 |
|---|---|
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methyl-5-propan-2-ylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-19(2)30(32,20(3)4)17-12-21(5)25-10-11-26-24-9-8-22-18-23(31)13-15-28(22,6)27(24)14-16-29(25,26)7/h8,19-21,23-27,31-32H,9-18H2,1-7H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
JHXCHGUEWDKPRT-AXYOXNHISA-N |
Isomerische SMILES |
C[C@H](CCC(C(C)C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


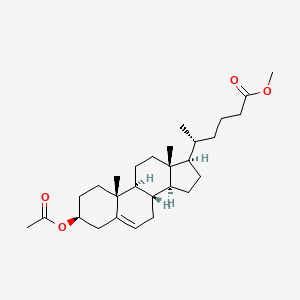
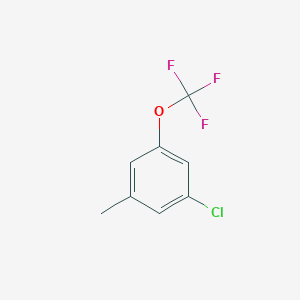
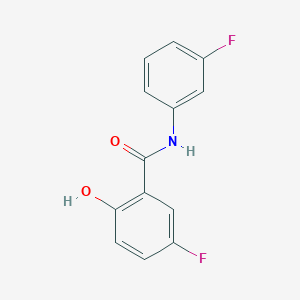
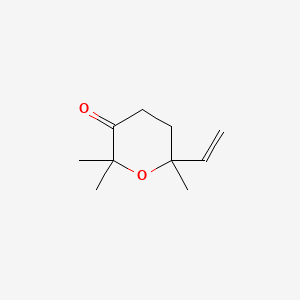
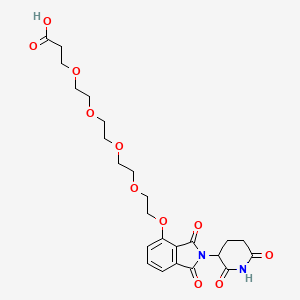




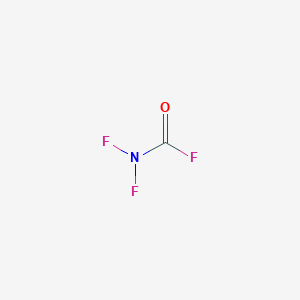

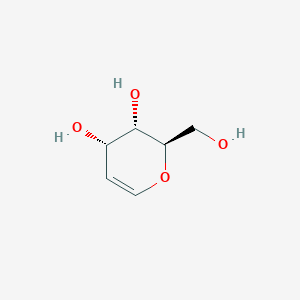
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
